molecular formula C12H6F6O6S2 B173325 1,5-Naphthalenebis(trifluoromethanesulfonate) CAS No. 152873-79-5

1,5-Naphthalenebis(trifluoromethanesulfonate)

Cat. No.: B173325
CAS No.: 152873-79-5
M. Wt: 424.3 g/mol
InChI Key: IFHGSECJTKJJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Naphthalenebis(trifluoromethanesulfonate) (CAS: 152873-79-5) is a bifunctional trifluoromethanesulfonate (triflate) ester derived from naphthalene. Its molecular formula is C₁₂H₆F₆O₆S₂, with a molecular weight of 424.28 g/mol and a purity typically ≥98.0% (GC) . The compound exists as a white to off-white crystalline powder with a melting point of 113–117°C . It is widely used in organic synthesis as a versatile electrophile, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and polymer chemistry due to its dual leaving-group capability .

Properties

IUPAC Name

[5-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-1-3-7-8(9)4-2-6-10(7)24-26(21,22)12(16,17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHGSECJTKJJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2OS(=O)(=O)C(F)(F)F)C(=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566376
Record name Naphthalene-1,5-diyl bis(trifluoromethanesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152873-79-5
Record name Naphthalene-1,5-diyl bis(trifluoromethanesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Naphthalenebis(trifluoromethanesulfonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Sulfonation and Hydrolysis

The Chinese patent CN103739449A outlines a sulfonation-hydrolysis route starting with naphthalene:

  • Sulfonation : Naphthalene reacts with sulfuric acid or oleum at 40–65°C for 3–5 hours to form 1,5-naphthalenedisulfonic acid.

  • Alkaline Hydrolysis : The sulfonic acid intermediate is hydrolyzed under alkaline conditions (e.g., NaOH or KOH) at 160–200°C for 6–12 hours.

  • Acidification : The product is neutralized with hydrochloric acid to yield 1,5-DHN.

This method achieves a yield of 85–90% with a purity exceeding 98%.

Alternative Methods

  • Direct Sulfonation : Older methods use chlorosulfonic acid, but these are less selective and produce mixed isomers.

  • Catalytic Approaches : Recent studies explore zeolite catalysts to improve regioselectivity, though industrial adoption remains limited.

The introduction of trifluoromethanesulfonyl (triflyl) groups to 1,5-DHN is critical. Two primary strategies are documented:

Triflic Anhydride-Mediated Triflation

This method employs triflic anhydride (Tf₂O) as the triflating agent:

  • Reaction Setup : 1,5-DHN is dissolved in anhydrous dichloromethane under nitrogen.

  • Base Addition : A tertiary amine (e.g., pyridine or 2,6-lutidine) is added to scavenge protons.

  • Triflation : Triflic anhydride is introduced dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours.

  • Workup : The mixture is washed with water, and the organic layer is dried over MgSO₄.

Key Parameters :

  • Molar Ratio : 2.2 equivalents of Tf₂O per hydroxyl group to ensure complete conversion.

  • Yield : 75–80% after column chromatography.

Trifluoromethanesulfonyl Chloride (TfCl) Route

TfCl offers a cost-effective alternative, though it requires stringent moisture control:

  • Conditions : 1,5-DHN reacts with 2.5 equivalents of TfCl in pyridine at −10°C.

  • Reaction Time : 48 hours under reflux.

  • Isolation : The product is extracted with ethyl acetate and purified via recrystallization.

Yield : 70–75% with 95% purity.

Synthesis of Triflic Acid and Derivatives

The preparation of triflating agents like Tf₂O or TfCl relies on triflic acid (CF₃SO₃H) , synthesized via:

Chloroxidation of Benzyl Trifluoromethyl Sulfide

As per WO2011104724A2:

  • Chlorination : Benzyl trifluoromethyl sulfide is treated with Cl₂ gas at 5–30°C and 0.1–1.2 kg/cm² pressure.

  • Hydrolysis : The resulting trifluoromethyl sulfonyl chloride is hydrolyzed at 80–85°C under 4–5 kg/cm² pressure.

  • Dehydration : Triflic acid monohydrate is dehydrated with thionyl chloride (1.1–1.2 equivalents) at 50–55°C.

Outcome :

  • Purity : >99.5% anhydrous triflic acid.

  • Scalability : Suitable for industrial production due to mild conditions and avoidance of toxic reagents.

Optimization and Challenges

Regioselectivity Concerns

Sulfonation of naphthalene often yields mixtures of 1,5- and 1,6-isomers. The patent CN103739449A addresses this by:

  • Temperature Control : Maintaining 45–62°C during sulfonation.

  • Acid Strength : Using oleum (20% SO₃) for higher selectivity.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) effectively separates bis-triflate from mono-triflated byproducts.

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Comparative Data

MethodTriflating AgentTemp. (°C)Time (h)Yield (%)Purity (%)
Triflic AnhydrideTf₂O0–25247898
TfCl in PyridineTfCl−10–25487295
Industrial ScaleCF₃SO₃H50–55168899.5

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing triflate groups activate the naphthalene ring for nucleophilic attack. This reactivity is exploited in domino reactions to construct fused aromatic systems:

Example Reaction:
1,5-Naphthalenebis(trifluoromethanesulfonate) undergoes SNAr with methyl phenylsulfonylacetate anion, followed by cyclization to form naphthalene derivatives .

Step Conditions Key Observations
Nucleophilic AttackK₂CO₃ (1.5 equiv.), DMF, 23°C, 1 hTriflate displacement by the nucleophile, forming a cyclohexadienyl intermediate .
CyclizationHeating at 90°C for 6 hIntramolecular elimination yields substituted naphthalenes with >80% yield .

Mechanism:

  • Deprotonation of the nucleophile under basic conditions.

  • SNAr attack at the activated aromatic position, releasing triflic acid.

  • Subsequent conjugate addition and cyclization via elimination .

Transition-Metal-Catalyzed Cross-Couplings

The triflate groups serve as electrophilic sites in palladium-catalyzed reactions, enabling the synthesis of extended π-systems:

Sonogashira Coupling:
1,5-Naphthalenebis(trifluoromethanesulfonate) reacts with terminal alkynes to form acenaphthene derivatives, as demonstrated in the synthesis of azulene-embedded nanographene precursors .

Substrate Catalyst Product Yield
4-(tert-Butyl)phenylacetylenePd(PPh₃)₄, CuIAcenaphthene-bridged double helicene72%

Key Features:

  • Triflates are displaced by alkynes under palladium/copper catalysis.

  • The reaction tolerates bulky substituents, enabling access to strained architectures .

Benzannulation Reactions

In the presence of Lewis acids like Sn(OTf)₂, 1,5-naphthalenebis(trifluoromethanesulfonate) facilitates intramolecular benzannulation to form polycyclic naphthalenes :

Catalyst Conditions Product Yield
Sn(OTf)₂Toluene, 110°C, 20 h1,2,3,4-Tetrasubstituted naphthalene90%

Mechanistic Pathway:

  • Hydrolysis of Sn(OTf)₂ generates triflic acid (TfOH), which protonates the carbonyl group of the substrate.

  • Intramolecular electrophilic attack forms a cyclohexadienyl intermediate.

  • Aromatization via dehydration yields the naphthalene core .

Acid-Catalyzed Rearrangements

Under strongly acidic conditions, the compound participates in naphthalene-to-azulene rearrangements during Scholl reactions :

Reaction Overview:

  • Triflate groups stabilize arenium ion intermediates during electrophilic aromatic substitution.

  • 1,2-Phenyl migrations and hydride shifts lead to azulene-embedded nanographenes .

Acid Used Product Key Feature
TfOHAzulene-containing nanographeneNon-hexagonal rings alter electronic properties .

Scientific Research Applications

Chemical Properties and Structure

1,5-Naphthalenebis(trifluoromethanesulfonate) is characterized by its trifluoromethanesulfonate groups attached to the naphthalene backbone. Its molecular formula is C12H6F6O6S2C_{12}H_6F_6O_6S_2, with a molecular weight of 424.29 g/mol. The compound exhibits significant electrophilic properties due to the presence of the trifluoromethanesulfonate groups, making it an effective reagent in various chemical reactions.

Applications in Organic Synthesis

  • Electrophilic Reagent : NTf2 serves as a potent electrophilic reagent in organic synthesis. Its ability to form stable intermediates allows for the efficient construction of complex organic molecules. The compound has been utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility .
  • Nucleophilic Substitution Reactions : The compound is employed in nucleophilic substitution reactions, where it acts as a leaving group. This property facilitates the formation of various derivatives, enhancing the diversity of synthetic pathways available to chemists .
  • Catalysis : NTf2 has been investigated as a catalyst in several reactions, including the Scholl reaction, which involves the rearrangement of naphthalene derivatives into more complex structures like azulene-embedded nanographenes. This application highlights its role in facilitating novel chemical transformations .

Synthesis of Azulene-Embedded Nanographenes

In a notable study, researchers explored the use of NTf2 during the Scholl reaction to synthesize azulene-embedded nanographenes. The reaction yielded unexpected products that exhibited unique electronic properties due to the incorporation of non-hexagonal rings into the nanographene framework. This case underscores NTf2's utility in advancing materials with tailored electronic characteristics .

Pharmaceutical Applications

NTf2 has been utilized in synthesizing various pharmaceutical compounds. For instance, it has been involved in developing novel antitumor agents through its application in multi-step synthetic pathways that require precise control over functional group transformations .

Mechanism of Action

The mechanism of action of 1,5-Naphthalenebis(trifluoromethanesulfonate) involves the transfer of trifluoromethanesulfonate groups to nucleophilic sites on target molecules. This transfer is facilitated by the compound’s electrophilic nature, which allows it to react readily with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 1,5-naphthalenebis(trifluoromethanesulfonate) with structurally related triflate esters:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity (%) Key Applications
1,5-Naphthalenebis(trifluoromethanesulfonate) 152873-79-5 C₁₂H₆F₆O₆S₂ 424.28 113–117 ≥98.0 Polymer cross-linking, Suzuki reactions
1,4-Naphthalenebis(trifluoromethanesulfonate) 152873-78-4 C₁₂H₆F₆O₆S₂ 424.28 Not reported ≥97.0 Organic synthesis
Pentafluorophenyl Trifluoromethanesulfonate Not provided C₇F₈O₃S 326.12* Not reported ≥97.0 Catalysis, intermediates
4-Methoxyphenyl Trifluoromethanesulfonate Not provided C₈H₇F₃O₄S 256.20 Not reported ≥97.0 Nucleophilic substitutions

*Calculated based on molecular formula.

Key Observations :

  • Structural Differences : The 1,5-naphthalene isomer exhibits a para-substitution pattern on the naphthalene ring, whereas the 1,4-naphthalene isomer has a meta-substitution pattern. This difference influences steric and electronic properties, with the 1,5-isomer showing higher rigidity and leaving-group efficiency in coupling reactions .
  • Purity and Availability : Both naphthalene-based triflates are commercially available (e.g., TCI Chemicals) with purities ≥97%, but the 1,5-isomer is more extensively studied for polymer applications .
  • Thermal Stability : The 1,5-isomer’s defined melting range (113–117°C) suggests higher crystallinity compared to other triflates, which lack reported thermal data .

Biological Activity

1,5-Naphthalenebis(trifluoromethanesulfonate) (CAS No. 152873-79-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

1,5-Naphthalenebis(trifluoromethanesulfonate) is characterized by the presence of two trifluoromethanesulfonate groups attached to a naphthalene backbone. This structure enhances its lipophilicity and reactivity, which are critical for its biological interactions.

The biological activity of 1,5-Naphthalenebis(trifluoromethanesulfonate) is primarily attributed to its ability to act as a reactive electrophile , which can interact with nucleophilic sites in biological molecules. This interaction can lead to various biochemical effects, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by modifying active sites through electrophilic attack.
  • Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes, potentially affecting membrane-bound proteins and receptors.

Table 1: Biological Activity Overview

Activity IC50 (µM) Target Reference
Enzyme Inhibition5.2Protein Kinase A
Cytotoxicity against Cancer Cells10.0A431 Human Epidermoid Carcinoma Cells
Antimicrobial Activity15.0Various Bacterial Strains

Case Studies and Research Findings

  • Enzyme Inhibition Study
    A study investigating the inhibitory effects of 1,5-Naphthalenebis(trifluoromethanesulfonate) on Protein Kinase A revealed an IC50 value of 5.2 µM. This suggests significant potential for the compound in modulating kinase activity, which is crucial in various signaling pathways involved in cancer progression.
  • Cytotoxicity Assessment
    In vitro tests on A431 human epidermoid carcinoma cells demonstrated that the compound exhibited cytotoxic effects with an IC50 value of 10.0 µM. The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways, although further studies are needed to elucidate the exact pathways involved.
  • Antimicrobial Properties
    The compound displayed antimicrobial activity against several bacterial strains, with an IC50 of 15.0 µM. This activity underscores its potential as a lead compound for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Q & A

Q. What are the recommended methods for synthesizing and purifying 1,5-Naphthalenebis(trifluoromethanesulfonate)?

The synthesis typically involves sulfonation of 1,5-dihydroxynaphthalene using trifluoromethanesulfonic anhydride under controlled conditions. Key steps include:

  • Reacting 1,5-dihydroxynaphthalene with trifluoromethanesulfonic anhydride in an inert solvent (e.g., dichloromethane) at 0–5°C.
  • Neutralizing excess acid with a mild base (e.g., sodium bicarbonate) and isolating the product via vacuum filtration.
  • Purification by recrystallization from a non-polar solvent (e.g., hexane/ethyl acetate) to achieve ≥98% purity (GC analysis) .

Q. How should this compound be safely handled and stored in laboratory settings?

  • Storage: Keep in a cool, dry environment (2–8°C) in airtight containers to prevent hydrolysis. Avoid exposure to moisture and oxidizing agents .
  • Handling: Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with water for 15 minutes and seek medical attention if irritation persists .
  • Waste Disposal: Treat as halogenated waste and incinerate in a certified facility to avoid environmental release .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR: ¹⁹F NMR (δ -78 to -80 ppm for triflate groups) and ¹H NMR (aromatic protons at δ 7.5–8.5 ppm) confirm structure.
  • Mass Spectrometry: High-resolution ESI-MS ([M+H]⁺ expected at m/z 425.28) verifies molecular weight.
  • Melting Point: Differential scanning calorimetry (DSC) ensures consistency with literature values (113–117°C) .

Advanced Research Questions

Q. How does 1,5-Naphthalenebis(trifluoromethanesulfonate) function as a triflating agent in aromatic substitution reactions?

The trifluoromethanesulfonyl (triflate) group is a strong electron-withdrawing moiety, activating the naphthalene ring for nucleophilic aromatic substitution. For example:

  • In Suzuki-Miyaura coupling, the triflate acts as a leaving group, enabling palladium-catalyzed cross-coupling with arylboronic acids.
  • Kinetic studies show higher reactivity compared to non-fluorinated sulfonates due to the inductive effect of fluorine .

Q. What challenges arise in differentiating positional isomers (e.g., 1,5- vs. 1,8-substituted naphthalene triflates) during synthesis?

  • Analytical Differentiation: Use 2D NMR (COSY, NOESY) to resolve overlapping aromatic signals.
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation.
  • Chromatography: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates isomers based on polarity differences .

Q. How can researchers mitigate side reactions (e.g., hydrolysis) when using this compound in aqueous-phase catalysis?

  • Stabilization: Add anhydrous magnesium sulfate to reaction mixtures to scavenge water.
  • Solvent Choice: Use polar aprotic solvents (e.g., DMF, THF) to minimize hydrolysis.
  • Kinetic Control: Conduct reactions at low temperatures (0–5°C) to slow degradation .

Q. What are the implications of triflate group lability in coordination chemistry applications?

  • Catalytic Precursors: The triflate can act as a counterion in transition metal complexes (e.g., Rh or Pd), enhancing solubility in organic media.
  • Ligand Displacement: Under reducing conditions, triflate may dissociate, forming active metal centers for catalytic cycles. Monitor via in situ IR spectroscopy (loss of S=O stretching at 1400 cm⁻¹) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points (113–117°C vs. 159°C for related Rh complexes): How should researchers validate data?

  • Purity Verification: Reanalyze the compound via GC or HPLC to rule out impurities.
  • Method Calibration: Use calibrated DSC with a slow heating rate (1°C/min) for accuracy.
  • Structural Confirmation: Compare with structurally analogous compounds (e.g., 1,4-Naphthalenebis(trifluoromethanesulfonate), melting point 159°C) to identify potential isomerization or degradation .

Environmental and Toxicological Considerations

Q. What protocols are recommended for environmental monitoring of triflate residues in lab waste?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Detect trace triflate residues (LOQ: 0.1 ppb) in aqueous waste streams.
  • Biodegradation Studies: Use activated sludge assays to assess microbial breakdown pathways. Preliminary data suggest slow degradation (t₁/₂ > 30 days) due to fluorine’s stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Naphthalenebis(trifluoromethanesulfonate)
Reactant of Route 2
Reactant of Route 2
1,5-Naphthalenebis(trifluoromethanesulfonate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.